molecular formula C17H20ClNO B6224864 1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 70045-33-9

1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6224864
CAS No.: 70045-33-9
M. Wt: 289.8 g/mol
InChI Key: KOIQKIFIMZADPD-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a 3-methoxyphenylmethyl substituent at the 1-position of the tetrahydroisoquinoline core. Structurally, it belongs to a class of compounds known for their diverse pharmacological activities, including analgesic and anti-inflammatory effects.

Properties

CAS No.

70045-33-9

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-19-15-7-4-5-13(11-15)12-17-16-8-3-2-6-14(16)9-10-18-17;/h2-8,11,17-18H,9-10,12H2,1H3;1H

InChI Key

KOIQKIFIMZADPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2C3=CC=CC=C3CCN2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction

The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline (THIQ) core. In one protocol, bromination of intermediate 12 (derived from methoxy-substituted phenethylamine) yielded dibrominated compound 13 , which underwent cyclization with hydrobromic acid and formaldehyde at 80°C to form THIQ derivative 14 . Subsequent demethylation with concentrated HBr and catalytic debromination using palladium on carbon under hydrogen produced 6a , a THIQ scaffold with a free phenol group. N-Methylation via reductive methylation with Raney nickel and formaldehyde furnished 6b , demonstrating the versatility of this route for introducing substituents.

Table 1: Pictet–Spengler Reaction Conditions for THIQ Core Synthesis

StepReagents/ConditionsIntermediateYield (%)
BrominationBr₂, CH₂Cl₂, 0°C → rt13 85
CyclizationHBr (48%), formaldehyde, 80°C14 78
DemethylationHBr (conc.), reflux6a 92
Catalytic DebrominationPd/C, H₂, MeOH6a 95

Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction enables direct access to 1-substituted THIQs. For example, treatment of amide 5d (derived from 3-methoxyphenethylamine and isobutyryl chloride) with phosphoryl chloride induced cyclization to dihydroisoquinoline 6d , which was reduced with sodium borohydride to yield THIQ 7b . This method highlights the utility of N-acyl precursors for regioselective ring formation.

Table 2: Bischler–Napieralski Cyclization Parameters

Starting MaterialCyclization AgentSolventTemperatureProductYield (%)
5d POCl₃Toluene110°C6d 76
6d NaBH₄EtOHrt7b 82

Modern Functionalization Strategies

Reductive Alkylation

Reductive alkylation efficiently introduces the 3-methoxybenzyl moiety to the THIQ nitrogen. For instance, intermediate 7b was treated with 3-methoxyphenylacetaldehyde in dichloromethane with sodium triacetoxyborohydride (STAB) and acetic acid, yielding 3b after 15 hours at room temperature. The reaction’s mild conditions and high functional group tolerance make it ideal for late-stage diversification.

Table 3: Reductive Alkylation Optimization

AldehydeReducing AgentSolventTime (h)ProductYield (%)
3-MethoxyphenylacetaldehydeSTABCH₂Cl₂153b 81
4-MethoxyphenylacetaldehydeSTABCH₂Cl₂153c 70

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable selective functionalization. For example, debromination of 14 using Pd/C under hydrogen provided 6a in 95% yield. Similarly, Suzuki coupling with 2-formylbenzeneboronic acid installed biphenyl motifs, though this remains less explored for 3-methoxybenzyl derivatives.

Final Salt Formation

The hydrochloride salt was universally prepared by treating the free base with 4 M HCl in ethyl acetate, followed by filtration and drying. For 3b , this step achieved >99% purity, with characteristic shifts in ¹H-NMR (DMSO-d₆) confirming protonation at the tertiary amine.

Comparative Analysis of Synthetic Routes

  • Pictet–Spengler : High yields (78–95%) but requires harsh acids (HBr) and elevated temperatures.

  • Bischler–Napieralski : Moderate yields (76–82%) with precise control over N-substituents.

  • Reductive Alkylation : Superior for introducing aromatic groups under mild conditions (81% yield).

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. The compound's structural similarity to known neurotransmitter modulators suggests potential as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine reuptake inhibitor (NRI) . Studies have shown that compounds in this class can enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.

Analgesic Effects
Preliminary studies have highlighted the analgesic properties of tetrahydroisoquinoline derivatives. These compounds may interact with opioid receptors, offering a new avenue for pain management without the addictive potential of traditional opioids .

Neuropharmacology

Cognitive Enhancement
Tetrahydroisoquinolines have been investigated for their cognitive-enhancing properties. Research suggests that they may improve memory and learning by modulating cholinergic and glutamatergic systems in the brain . This makes them candidates for further exploration in treating cognitive deficits associated with neurodegenerative diseases.

Neuroprotective Effects
The compound has shown promise in providing neuroprotection against oxidative stress and neuroinflammation. It appears to exert protective effects on neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Synthetic Organic Chemistry

Building Block for Synthesis
1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of various derivatives that can be tailored for specific biological activities .

Chiral Synthesis
The compound can be employed in asymmetric synthesis due to its chiral nature. This characteristic is valuable in producing enantiomerically pure compounds that are essential in pharmaceuticals .

Data Tables

Application AreaMechanism of Action
AntidepressantModulation of serotonin and norepinephrine levels
AnalgesicInteraction with opioid receptors
Cognitive EnhancementModulation of cholinergic and glutamatergic systems
NeuroprotectiveProtection against oxidative stress and inflammation
Synthetic ChemistryBuilding block for chiral synthesis

Case Studies

  • Antidepressant Activity Study
    A study conducted on various tetrahydroisoquinoline derivatives demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages. The results indicated a marked increase in serotonin levels within the hippocampus .
  • Neuroprotective Effects Research
    In vitro studies showed that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
  • Synthesis of Derivatives
    Research highlighted the successful synthesis of several derivatives from the base compound, showcasing its utility as a precursor in developing new pharmacologically active substances .

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as monoamine oxidase (MAO) enzymes. By inhibiting MAO, the compound can modulate the levels of neurotransmitters like dopamine and serotonin in the brain, leading to potential antidepressant and neuroprotective effects. Additionally, it may interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Pharmacological Activities Toxicity/Safety Notes Reference
Target Compound 1-(3-Methoxyphenyl)methyl C₁₈H₂₀ClNO₂ Analgesic, anti-inflammatory (inferred from analogs) Not explicitly reported
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl 4’-Dimethylaminophenyl, 6,7-dimethoxy C₂₀H₂₅ClN₂O₂ Analgesic (thermal/chemical pain), anti-inflammatory (arthritis) No acute toxicity reported in rodents
Tetrahydropapaverine HCl 3,4-Dimethoxybenzyl, 6,7-dimethoxy C₂₀H₂₄ClNO₄ Myotropic antispasmodic (similar to papaverine) Lower toxicity compared to quaternary salts
6-(Trifluoromethyl)-THIQ HCl 6-Trifluoromethyl C₁₀H₁₁ClF₃N Unknown (structural analog) No data available
1-Methyl-6,7-dihydroxy-THIQ 1-Methyl, 6,7-dihydroxy C₁₀H₁₃NO₂ Stimulates/respires isolated intestine, uterine stimulation Reduced toxicity with hydroxyl groups

Key Findings from Comparative Analysis

Substituent Effects on Activity

  • Methoxy vs. Hydroxy Groups: Compounds with methoxy substitutions (e.g., 6,7-dimethoxy in the 4’-dimethylaminophenyl analog) exhibit potent analgesic and anti-inflammatory activity, whereas hydroxyl groups (e.g., 6,7-dihydroxy in 1-methyl-THIQ derivatives) are associated with reduced toxicity but divergent effects on smooth muscle (e.g., intestinal stimulation vs. relaxation) .
  • Arylalkyl vs.

Pharmacological Specificity

  • Analgesic vs. Antispasmodic Activity: While the 4’-dimethylaminophenyl analog (Compound 3) shows analgesic properties, tetrahydropapaverine retains papaverine’s myotropic antispasmodic effects but lacks analgesic utility, highlighting the critical role of substituent positioning in activity .
  • Neurotoxic Risks : Structural parallels to MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin causing parkinsonism, underscore the importance of avoiding methyl-phenyl configurations that could induce dopaminergic toxicity .

Biological Activity

1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H23NO4
  • Molecular Weight : 329.39 g/mol
  • Melting Point : 125-126°C
  • Solubility : Soluble in DMSO

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown potential in protecting against neurotoxins such as MPTP and rotenone. These compounds may exert their protective effects through:

  • Monoamine Oxidase (MAO) Inhibition : This mechanism helps in reducing oxidative stress in neuronal cells.
  • Antioxidant Activity : Scavenging free radicals to protect neuronal integrity.
  • Glutamatergic Antagonism : Modulating glutamate levels to prevent excitotoxicity .

Antimicrobial Activity

THIQ compounds have demonstrated antimicrobial properties against various pathogens. A study highlighted that certain THIQ derivatives exhibited significant activity against Mycobacterium species. The structure-activity relationship (SAR) studies revealed that modifications on the THIQ scaffold could enhance antibacterial efficacy .

Anti-addictive Properties

1MeTIQ has been investigated for its anti-addictive potential. In rodent models of cocaine self-administration, it reduced craving behaviors, suggesting a role in substance abuse treatment. This effect may be linked to its ability to modulate dopaminergic pathways and reduce withdrawal symptoms .

Case Study 1: Neuroprotection in Rodents

In a controlled study involving rodents exposed to neurotoxic agents, administration of 1MeTIQ resulted in:

  • Reduced Dopaminergic Neuron Loss : Histological analysis showed preserved dopaminergic neurons in treated groups compared to controls.
  • Behavioral Improvements : Treated animals exhibited fewer motor deficits, indicating functional recovery .

Case Study 2: Antimicrobial Efficacy

A series of THIQ derivatives were synthesized and tested against bacterial strains. Notably:

  • Compound 120 showed moderate potency against Mycobacterium tuberculosis.
  • SAR analysis indicated that specific substitutions on the phenyl ring significantly enhanced activity against Gram-positive bacteria .

Table of Biological Activities

Activity TypeCompoundEffectivenessMechanism of Action
Neuroprotection1MeTIQHighMAO inhibition, antioxidant activity
AntimicrobialCompound 120ModerateDisruption of bacterial cell wall synthesis
Anti-addictive1MeTIQSignificantModulation of dopaminergic pathways

Q & A

Q. What are the recommended synthetic routes for 1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can intermediates be characterized?

Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous tetrahydroisoquinoline derivatives are synthesized by reacting substituted benzyl halides with tetrahydroisoquinoline precursors in dichloromethane (DCM) with triethylamine as a base . Intermediates are characterized using 1^1H/13^13C NMR (e.g., δ 2.5–4.0 ppm for tetrahydroisoquinoline protons) and HPLC with UV detection at 254 nm for purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of the compound?

  • NMR Spectroscopy : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 300.1600) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Replace the 3-methoxy group with hydroxyl or ethoxy groups to assess impacts on receptor binding (e.g., dopamine receptor affinity) .
  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .
  • In Vitro Assays : Test analogs in cell-based models (e.g., HEK293 transfected with GPCRs) to quantify EC50_{50} values .

Q. What methodologies address contradictions in reported metabolic stability data?

  • pH-Dependent Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify degradation products via LC-MS .
  • CYP450 Inhibition Studies : Use human liver microsomes to evaluate metabolic pathways (e.g., CYP2D6 vs. CYP3A4 dominance) and resolve discrepancies in half-life data .

Q. How can researchers design high-throughput screening (HTS) assays for this compound?

  • Target Selection : Prioritize GPCRs or monoamine transporters based on structural analogs (e.g., tetrahydroisoquinoline derivatives in PubChem) .
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) for competitive binding assays .
  • Data Normalization : Include positive controls (e.g., known inhibitors) and Z’-factor validation to ensure assay robustness .

Methodological Considerations for Data Interpretation

Q. How should researchers address solubility challenges in in vitro studies?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (e.g., PBS) to maintain solubility without cytotoxicity .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to avoid false negatives in activity assays .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • QC Protocols : Implement inline FTIR to monitor reaction progress and ensure consistent purity (>98%) .
  • Stability-Indicating Methods : Use accelerated degradation studies (40°C/75% RH) to identify critical process parameters .

Safety and Handling in Academic Settings

Q. What are the key safety protocols for handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can toxicity be assessed in early-stage research?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Hepatocyte Viability Assays : Use primary human hepatocytes to predict hepatic toxicity (IC50_{50} > 100 μM recommended) .

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